molecular formula C12H8N2O4 B2996794 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid CAS No. 2137753-50-3

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B2996794
CAS No.: 2137753-50-3
M. Wt: 244.206
InChI Key: CRNBWQQLLWYUSG-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a carboxylic acid group at position 2 and a 4-carboxyphenyl group at position 3.

Properties

IUPAC Name

5-(4-carboxyphenyl)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)8-3-1-7(2-4-8)9-5-13-10(12(17)18)14-6-9/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNBWQQLLWYUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid typically involves the reaction of 4-carboxybenzaldehyde with a suitable pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrimidine vs. Thiophene/Furan Derivatives

  • 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic acid (11) Structure: Substitutes pyrimidine with a dihydrothiophene ring. Synthesis: Produced via acid-catalyzed cyclization (methanol/H₂SO₄ reflux) .
  • 5-(4-Carboxyphenyl)-2-furylcarboxylic acid (2a) and 5-(4-carboxyphenyl)-2-thienylcarboxylic acid (2b)

    • Structure : Furan or thiophene rings replace pyrimidine.
    • Synthesis : Lower yields (~35%) via dichlorocarbonyl intermediates .
    • Impact : Thiophene’s sulfur atom enhances electron-richness, while furan’s oxygen influences hydrogen bonding.

Substituent Variations on Pyrimidine

Position and Functional Group Differences

  • Pyrimidine-4-carboxylic acid (CAS 31462-59-6)

    • Structure : Lacks the 4-carboxyphenyl group; carboxylic acid at position 3.
    • Properties : Simpler structure with molecular weight 124.10, lower solubility in organic solvents compared to phenyl-substituted analogs .
  • 5-Phenylpyrimidine-2-carboxylic acid (CAS 85386-20-5) Structure: Phenyl group instead of 4-carboxyphenyl at position 4. Molecular Weight: 200.19 vs. 270.22 (estimated for the target compound).
  • 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid

    • Structure : Methyl and sulfanyl groups at positions 4 and 2.
    • Molecular Weight : 170.19; sulfanyl group increases nucleophilicity .

Fused-Ring and Complex Derivatives

  • Pyrazolo[1,5-a]pyrimidine Carboxylic Acids

    • Example : 5-(4-Chloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
    • Structure : Fused pyrazole-pyrimidine system with electron-withdrawing groups (Cl, CF₃).
    • Applications : Enhanced biological activity due to trifluoromethyl and chloro substituents; used in kinase inhibition studies .
  • 5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

    • Synthesis : Achieved via reflux in acetic acid (90% yield) .
    • Key Difference : Bulky substituents reduce solubility but improve target specificity.

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Yield
5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid* - C₁₃H₁₀N₂O₄ 270.22 (est.) 4-Carboxyphenyl, COOH at C2 -
5-Phenylpyrimidine-2-carboxylic acid 85386-20-5 C₁₁H₈N₂O₂ 200.19 Phenyl at C5 -
5-(4-Carboxyphenyl)-2-furylcarboxylic acid - C₁₃H₉NO₅ 259.21 Furan ring, COOH at C2 and C4 ~35%
Pyrimidine-4-carboxylic acid 31462-59-6 C₅H₄N₂O₂ 124.10 COOH at C4 -
5-(4-Chloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 522600-26-6 C₁₅H₈ClF₃N₄O₂ 368.70 Cl, CF₃, fused pyrazole-pyrimidine 90%

Functional and Application Differences

  • Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidine derivatives show promise in drug discovery due to fused-ring systems and electron-withdrawing groups (e.g., LY2409881 hydrochloride as a kinase inhibitor) .
  • Material Science : Carboxyphenyl-substituted pyrimidines may serve as ligands in metal-organic frameworks (MOFs), leveraging dual carboxylic acids for coordination .
  • Solubility: The 4-carboxyphenyl group in the target compound likely enhances aqueous solubility compared to non-carboxylated analogs like 5-phenylpyrimidine-2-carboxylic acid.

Biological Activity

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its effects.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with carboxyphenyl and carboxylic acid groups, which contribute to its solubility and reactivity. The specific arrangement of functional groups allows for interaction with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, the compound was evaluated against A549 human lung adenocarcinoma cells, where it showed varying degrees of cytotoxicity depending on structural modifications.

  • Case Study : In a comparative analysis, 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid showcased an IC50 value indicative of moderate anticancer activity. The structure-dependency of the activity was highlighted by modifications that either enhanced or reduced efficacy against cancer cell lines.
Compound VariantIC50 (µM)Cell LineRemarks
Base Compound78A549Moderate activity
4-Chlorophenyl64A549Enhanced activity
4-Dimethylamino50A549Most potent among variants

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

  • Research Findings : Studies indicated that certain derivatives exhibited selective antimicrobial activity, making them promising candidates for further development as therapeutic agents against resistant bacterial strains.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

The biological activity of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer cell proliferation and bacterial resistance mechanisms. The presence of carboxylic groups enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in the metabolic pathways of cancer cells and bacteria, leading to reduced viability.

Research Implications

The findings surrounding 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid underscore its potential as a scaffold for developing new anticancer and antimicrobial agents. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects and to optimize its chemical structure for enhanced potency and selectivity.

Q & A

Q. What are the common synthetic routes for 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of aromatic aldehydes with aminopyrimidines, followed by cyclization and carboxylation. Key steps include:

  • Condensation: React 4-carboxybenzaldehyde with 2-aminopyrimidine derivatives in dimethylformamide (DMF) or toluene under reflux .
  • Cyclization: Use catalysts like palladium or copper to facilitate ring closure, ensuring optimal temperature (80–120°C) and inert atmosphere (N₂ or Ar) .
  • Carboxylation: Introduce carboxylic acid groups via oxidation of methyl or ethyl esters using KMnO₄ or CrO₃ under acidic conditions .
    Optimization: Statistical design of experiments (DoE) can reduce trial-and-error by analyzing variables (e.g., catalyst loading, solvent polarity) to maximize yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR validates the aromatic proton environment and carboxyphenyl substitution patterns .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and identifies byproducts .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • FT-IR: Detects carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to prevent inhalation of fine particles .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict viable reaction pathways and intermediates .
  • Machine Learning: Train models on existing reaction databases to recommend optimal catalysts (e.g., Pd vs. Cu) and solvent systems (polar aprotic vs. non-polar) .
  • Molecular Dynamics: Simulate solvation effects to refine reaction conditions (e.g., DMF vs. THF) for higher regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to validate specificity .
  • Metabolic Stability Tests: Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Target Engagement Assays: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., kinases) .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

Methodological Answer:

  • Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during alkylation .
  • Directed Ortho-Metalation: Use directing groups (e.g., –OMe) to control regioselectivity in halogenation or cross-coupling reactions .
  • Low-Temperature Conditions: Perform nitration or sulfonation at –20°C to suppress over-reaction .

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